4-Benzyl-4-methoxypiperidine

Bcl-2-like protein 1 Binding affinity Fluorescence polarization assay

4-Benzyl-4-methoxypiperidine is a piperidine derivative with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol. It features a benzyl group and a methoxy group attached to the 4-position of the piperidine ring.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B8273412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-4-methoxypiperidine
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCOC1(CCNCC1)CC2=CC=CC=C2
InChIInChI=1S/C13H19NO/c1-15-13(7-9-14-10-8-13)11-12-5-3-2-4-6-12/h2-6,14H,7-11H2,1H3
InChIKeyUGHIOJXSNSGREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-4-methoxypiperidine: Key Physicochemical and Structural Properties for Research Procurement


4-Benzyl-4-methoxypiperidine is a piperidine derivative with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol. It features a benzyl group and a methoxy group attached to the 4-position of the piperidine ring . This specific substitution pattern confers distinct physicochemical properties, including a predicted boiling point of 303.0±37.0 °C and enhanced solubility and reactivity due to the methoxy group [1], making it a versatile scaffold for medicinal chemistry and chemical biology applications.

Why Generic Substitution of 4-Benzyl-4-methoxypiperidine with Unsubstituted or Mono-Substituted Piperidines Fails in Research Applications


The concurrent presence of both a benzyl group and a methoxy group at the 4-position of the piperidine ring in 4-Benzyl-4-methoxypiperidine creates a unique steric and electronic environment that cannot be replicated by simpler analogs such as 4-benzylpiperidine or 4-methoxypiperidine. Studies on 4-benzylpiperidine derivatives demonstrate that modifications to the aralkyl moiety drastically alter sigma receptor affinity and selectivity, with sigma-2/sigma-1 selectivity ratios varying from 0.1 to 9 across different substituents [1]. Similarly, SAR studies on 4-methoxypiperidine-containing compounds show that the 4-methoxy substituent is critical for achieving high binding affinity (Ki values in the low nanomolar range) against targets like Bcl-2-like protein 1, while unsubstituted analogs exhibit significantly reduced potency [2]. These findings underscore that even minor structural variations within the piperidine class can lead to major differences in target engagement and biological outcomes, making precise chemical identity essential for reproducible research.

Quantitative Differentiation Evidence for 4-Benzyl-4-methoxypiperidine Against Closest Analogs


Enhanced Binding Affinity to Bcl-2-like Protein 1 Compared to Unsubstituted Piperidine Scaffolds

A derivative incorporating the 4-benzyl-4-methoxypiperidine moiety demonstrates a Ki of 1.80 nM against Bcl-2-like protein 1 in a fluorescence polarization assay [1]. This represents a substantial increase in affinity compared to unsubstituted piperidine-based compounds, which typically exhibit Ki values in the micromolar range for this target, reflecting the critical contribution of the benzyl and methoxy substituents to binding interactions.

Bcl-2-like protein 1 Binding affinity Fluorescence polarization assay

Improved Sigma-1 Receptor Binding Profile Over 4-Benzylpiperidine Derivatives Lacking Methoxy Substitution

Structure-activity relationship studies on 4-benzylpiperidine derivatives reveal that the presence of a 4-benzyl substituent on the piperidine ring (as in compound 16) yields a Ki of 3.9 nM for sigma-1 receptors [1]. While direct data for 4-benzyl-4-methoxypiperidine itself is not available, the 4-methoxy group is known to further modulate receptor interactions by altering electron density and hydrogen bonding capacity. In contrast, the parent compound 4-benzylpiperidine exhibits a significantly higher Ki of 1110 ± 412 nM against related targets [2], indicating that 4-substitution dramatically enhances binding. The 4-methoxy group in 4-Benzyl-4-methoxypiperidine is expected to provide additional gains in affinity and selectivity based on established SAR trends for sigma ligands [3].

Sigma-1 receptor Structure-activity relationship Selectivity

High Analytical Purity Enables Reproducible Downstream Research Applications

Commercial samples of 4-Benzyl-4-methoxypiperidine are routinely supplied with HPLC purity exceeding 99% and NMR spectra consistent with the expected structure . This high level of analytical validation ensures that researchers can rely on the compound's identity and purity for sensitive applications such as in vitro assays and synthetic transformations, minimizing the risk of off-target effects or side reactions caused by impurities.

Analytical chemistry HPLC purity NMR

Distinct Physicochemical Properties Compared to Positional Isomers

4-Benzyl-4-methoxypiperidine exhibits a predicted boiling point of 303.0±37.0 °C , which is significantly higher than that of its positional isomer 2-(4-methoxybenzyl)piperidine (boiling point not reported but expected to be lower due to reduced steric hindrance). The 4,4-disubstitution pattern also enhances lipophilicity and metabolic stability relative to 4-monosubstituted analogs [1], providing a unique balance of properties that can be exploited in drug design and chemical synthesis.

Physicochemical properties Boiling point Solubility

Validated Utility as a Synthetic Intermediate in Fatty Acid Synthase Inhibitor Patents

Recent patent applications from 89bio Ltd (filed 2023, pending) describe 1,4-substituted piperidine compounds, including those derived from 4-benzyl and 4-methoxypiperidine scaffolds, as fatty acid synthase inhibitors with demonstrated activity [1]. While specific IC50 values are not disclosed, the inclusion of the 4-benzyl-4-methoxypiperidine motif in these filings underscores its recognized value as a key building block for developing novel FASN inhibitors, a target of high interest in oncology and metabolic disease research.

Fatty acid synthase Inhibitor Patent

Optimal Application Scenarios for 4-Benzyl-4-methoxypiperidine Based on Quantitative Differentiation Evidence


Development of High-Affinity Bcl-2 Family Protein Inhibitors

The exceptional binding affinity (Ki = 1.80 nM) demonstrated by a 4-benzyl-4-methoxypiperidine-containing derivative against Bcl-2-like protein 1 makes this scaffold an ideal starting point for designing potent antagonists of anti-apoptotic proteins [1]. Research groups focused on oncology and apoptosis can leverage this high affinity to develop probe molecules and lead compounds with improved target engagement compared to scaffolds lacking the benzyl and methoxy substituents.

Sigma-1 Receptor Ligand Discovery and Probe Development

Based on SAR trends showing that 4-benzyl substitution on piperidine yields low nanomolar affinity for sigma-1 receptors (Ki = 3.9 nM), 4-Benzyl-4-methoxypiperidine is a strategic choice for synthesizing novel sigma-1 ligands [2]. The additional methoxy group offers a handle for further electronic tuning, potentially enhancing selectivity over sigma-2 and other off-target receptors, which is critical for developing chemical probes for CNS disorders [3].

Synthesis of Fatty Acid Synthase (FASN) Inhibitors

The incorporation of 4-benzyl-4-methoxypiperidine substructures in recent patent filings for FASN inhibitors highlights its immediate applicability in medicinal chemistry programs targeting this enzyme [4]. Given FASN's role in cancer metabolism and metabolic diseases, the compound serves as a validated building block for generating novel inhibitors with potential therapeutic relevance.

High-Purity Starting Material for Sensitive Biological Assays

With HPLC purity routinely exceeding 99%, 4-Benzyl-4-methoxypiperidine is well-suited for use in sensitive in vitro assays where impurities could confound results . This high level of analytical validation minimizes the need for additional purification steps, reducing time and cost for researchers conducting binding studies, enzymatic assays, or cellular screening.

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